molecular formula C9H15N3O2S B12119950 6-amino-N,N-diethylpyridine-3-sulfonamide CAS No. 94924-81-9

6-amino-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B12119950
CAS No.: 94924-81-9
M. Wt: 229.30 g/mol
InChI Key: XRGXNSPBNZUGNI-UHFFFAOYSA-N
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Description

6-amino-N,N-diethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.299 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with diethylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the chlorine atom with the diethylamine group. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-amino-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonic esters, and various substituted pyridine compounds. These products can have different properties and applications depending on the specific functional groups introduced .

Mechanism of Action

The mechanism of action of 6-amino-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antibacterial activity or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of diethyl groups. This structural configuration can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamide derivatives .

Properties

CAS No.

94924-81-9

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

6-amino-N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3,(H2,10,11)

InChI Key

XRGXNSPBNZUGNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)N

Origin of Product

United States

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